N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide
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Overview
Description
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide is a synthetic compound with a complex structure that has garnered interest in various fields of science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide typically involves multiple steps, starting from commercially available precursors. The process includes:
Formation of the Tetrahydroquinoline Core: : This involves the hydrogenation of quinoline derivatives under specific conditions.
Introduction of the Ethylsulfonyl Group: : This step generally involves the sulfonation of an intermediate compound using ethylsulfonyl chloride in the presence of a base.
Attachment of the Imidazole-4-sulfonamide Group: : This final step requires the reaction of the intermediate with 1-methylimidazole and a sulfonylating agent under controlled conditions.
Industrial Production Methods
Industrial production methods follow similar synthetic routes but are optimized for large-scale production. This involves:
Efficient Catalysts and Reagents: : Utilizing highly efficient catalysts and reagents to increase yield and reduce reaction time.
Automated Processes: : Employing automated and continuous flow processes to enhance reproducibility and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically involving oxidizing agents like hydrogen peroxide.
Reduction: : Reduction reactions might involve the use of reducing agents such as lithium aluminum hydride.
Substitution: : Substitution reactions, where functional groups on the compound are replaced, often occur under various conditions depending on the desired product.
Common Reagents and Conditions
Oxidation Reagents: : Hydrogen peroxide, potassium permanganate.
Reduction Reagents: : Lithium aluminum hydride, sodium borohydride.
Substitution Conditions: : Acidic or basic environments, depending on the target substitution.
Major Products
Oxidation: : Leads to the formation of corresponding sulfonates.
Reduction: : Results in the conversion of sulfonyl groups to sulfides or thiols.
Substitution: : Produces various derivatives depending on the substituted group.
Scientific Research Applications
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide has found applications in several areas:
Chemistry: : As a reagent or intermediate in synthetic organic chemistry.
Biology: : Potentially used in biochemical assays and as a molecular probe.
Medicine: : Research indicates possible pharmacological properties, including anti-inflammatory and antimicrobial effects.
Industry: : Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The compound's mechanism of action involves interactions at the molecular level:
Molecular Targets: : It may target specific enzymes or receptors, modulating their activity.
Pathways: : Involved in biochemical pathways, affecting processes like signal transduction and metabolic regulation.
Comparison with Similar Compounds
Compared to other compounds with sulfonamide and imidazole groups, N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide stands out due to its unique tetrahydroquinoline core, which imparts distinct properties.
Similar Compounds
N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1H-imidazole-4-sulfonamide
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1H-imidazole-4-sulfonamide
N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide
These compounds differ mainly in their substituent groups, which influence their reactivity and applications.
This covers the essential aspects of this compound, from its preparation methods to its applications and mechanism of action.
Biological Activity
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide is a synthetic compound with a unique structure that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, antimicrobial properties, and anti-inflammatory effects, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a tetrahydroquinoline core linked to an imidazole ring and sulfonamide functionalities. Its molecular formula is C19H24N2O4S2, indicating the presence of multiple functional groups that contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C19H24N2O4S2 |
Molecular Weight | 438.6 g/mol |
CAS Number | 1021073-34-6 |
Enzyme Inhibition
Research indicates that this compound exhibits significant inhibitory effects on lysyl oxidase (LOX), an enzyme critical for the cross-linking of collagen and elastin in the extracellular matrix. Inhibition of LOX has therapeutic implications in conditions such as fibrosis and cancer metastasis. The sulfonamide moiety enhances the compound's potency against this enzyme due to its electron-withdrawing characteristics .
Case Study: Lysyl Oxidase Inhibition
- Study Design : Investigated the inhibitory effect of the compound on LOX activity in vitro.
- Findings : The compound demonstrated a dose-dependent inhibition of LOX, suggesting potential applications in treating fibrotic diseases.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies show that it exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
Antimicrobial Activity Summary
Bacterial Strain | Activity Observed |
---|---|
Staphylococcus aureus | Moderate inhibition |
Escherichia coli | Significant inhibition |
Case Study: Antimicrobial Efficacy
- Study Design : Evaluated using the cylinder well diffusion method against standard bacterial strains.
- Results : The compound showed comparable efficacy to Norfloxacin, a known antibiotic .
Anti-inflammatory Properties
In addition to its antimicrobial and enzyme-inhibitory activities, this compound has been explored for anti-inflammatory effects. Preliminary studies suggest that it may reduce pro-inflammatory cytokine production in vitro.
Anti-inflammatory Activity Findings
- Mechanism : The compound appears to modulate pathways involved in inflammatory responses.
- Potential Applications : Could be useful in developing treatments for chronic inflammatory conditions .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, comparisons with structurally similar compounds were made:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(m-tolyl)methanesulfonamide | Methylsulfonyl group instead of ethylsulfonyl | Variation in sulfonic group affects reactivity |
N-(1-(ethylthio)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(m-tolyl)methanesulfonamide | Ethylthio group instead of ethylsulfonyl | Differing sulfur functional groups alter properties |
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-1-methylimidazole-4-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O4S2/c1-3-24(20,21)19-8-4-5-12-9-13(6-7-14(12)19)17-25(22,23)15-10-18(2)11-16-15/h6-7,9-11,17H,3-5,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCBQJFMVIPKAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CN(C=N3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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